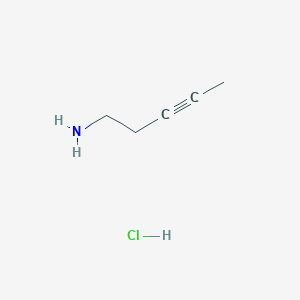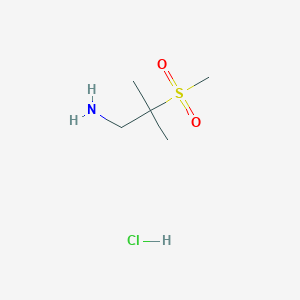
Pent-3-yn-1-amine hydrochloride
Descripción general
Descripción
Pent-3-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 124618-80-0. It has a molecular weight of 119.59 and its IUPAC name is pent-3-yn-1-amine hydrochloride . It is a powder in physical form .
Synthesis Analysis
A new N-alkynylated dithieno [3,2- b :2′,3′- d ]pyrrole (DTP) monomer was synthesized using a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .Molecular Structure Analysis
The InChI code for Pent-3-yn-1-amine hydrochloride is 1S/C5H9N.ClH/c1-2-3-4-5-6;/h4-6H2,1H3;1H .Chemical Reactions Analysis
The synthesized N-alkynylated DTP monomer is soluble in a number of organic solvents and reacts with organic azides via “click” reactions in mild conditions, achieving high yields . The N-alkynylated DTP monomer and its “click”-modified derivative can be electropolymerized to form polymeric films .Physical And Chemical Properties Analysis
Pent-3-yn-1-amine hydrochloride has a molecular weight of 119.59 . It is a powder in physical form . The storage temperature is 4 degrees .Aplicaciones Científicas De Investigación
Biomolecule Immobilization and Cell Colonization
Amine-functionalized surfaces, created through plasma methods, play a crucial role in biomolecule immobilization and cell colonization. These surfaces, by providing reactive chemical groups (e.g., amine, carboxy, hydroxy, aldehyde), enable the covalent attachment of molecules that can interact specifically with biological interfaces. Such functionalization has been leveraged to enhance bio-specific interactions at interfaces, significantly impacting bio-interface applications including cell colonization assays where surface chemistries support cell adherence and growth (Siow et al., 2006).
Environmental Applications: PFAS Removal
Amine-containing sorbents, particularly those functionalized with amine groups, have demonstrated effectiveness in removing Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. The mechanism relies on electrostatic interactions, hydrophobic interactions, and the sorbent’s morphology, highlighting the role of aminated sorbents in environmental remediation and water treatment technologies (Ateia et al., 2019).
CO2 Capture Technologies
Amines play a pivotal role in CO2 capture technologies, where their interaction with CO2 has been extensively studied for enhanced efficiency in carbon capture and sequestration (CCS) processes. Computational modeling and simulations provide insights into the mechanisms of CO2 capture by aqueous amines, underscoring the potential of amine-based solvents in mitigating carbon emissions and addressing climate change (Yang et al., 2017).
Drug and Gene Delivery Systems
Amine-functionalized materials, such as Poly(amidoamine) (PAMAM) dendrimers, have been modified with polyethylene glycol (PEG) to enhance efficacy and mitigate toxicity in drug and gene delivery applications. These modifications enable the delivery systems to overcome limitations associated with dendrimer-based carriers, such as drug leakage and systemic cytotoxicity, presenting a promising avenue for targeted therapeutic delivery (Luong et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
pent-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBILJVWKVSKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70767491 | |
| Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-3-yn-1-amine hydrochloride | |
CAS RN |
124618-80-0 | |
| Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)

![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)


![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)


![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)

